molecular formula C9H11N3S B2987557 3-(Piperazin-1-yl)thiophene-2-carbonitrile CAS No. 1909320-01-9

3-(Piperazin-1-yl)thiophene-2-carbonitrile

Cat. No.: B2987557
CAS No.: 1909320-01-9
M. Wt: 193.27
InChI Key: VJLJOSLVLVVDHU-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)thiophene-2-carbonitrile is an organic compound with the molecular formula C₉H₁₁N₃S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and piperazine, a six-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)thiophene-2-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with piperazine. One common method includes the use of a solvent such as toluene, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperazin-1-yl)thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)thiophene-2-carbonitrile is unique due to the combination of the thiophene and piperazine rings, which can impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

3-piperazin-1-ylthiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLJOSLVLVVDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(SC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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